molecular formula C19H22N4O2S B2629597 methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate CAS No. 1105238-22-9

methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate

Cat. No.: B2629597
CAS No.: 1105238-22-9
M. Wt: 370.47
InChI Key: XKPCZBRVJPNOLN-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate is a useful research compound. Its molecular formula is C19H22N4O2S and its molecular weight is 370.47. The purity is usually 95%.
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Biological Activity

Methyl 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22N4O3S
  • Molecular Weight : 378.47 g/mol
  • CAS Number : 946332-67-8

The structure features a pyrazolo[3,4-d]pyridazine core, which is known for various biological activities including kinase inhibition.

The compound acts primarily by inhibiting specific fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. It binds to the ATP-binding site of FGFRs, leading to decreased cell proliferation and survival in cancerous cells.

Anticancer Activity

Recent studies have shown that this compound exhibits potent anticancer properties:

  • Inhibition of FGFR : It has been reported to inhibit FGFR signaling pathways effectively, with IC50 values in the nanomolar range. For instance, a related pyrazolo derivative displayed an IC50 of 114.5 nmol/L against FGFR1 .
  • Cell Proliferation : The compound significantly reduces the proliferation of cancer cell lines associated with FGFR dysregulation .

Antiviral Activity

Emerging data indicate that compounds with similar structures may also possess antiviral properties:

  • Zika Virus Inhibition : Pyrazolo[3,4-d]pyridazine derivatives have shown effectiveness against Zika virus and other viral strains . While specific data on this compound is limited, its structural analogs suggest potential antiviral applications.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated potent inhibition of FGFR signaling pathways in vitro with significant reductions in tumor growth in xenograft models (TGI = 91.6% at 50 mg/kg) .
Study BEvaluated a series of pyrazolo derivatives for their kinase inhibition capabilities; identified structure-activity relationships that enhance potency against FGFRs .
Study CInvestigated antiviral properties of pyrazolo derivatives; indicated potential efficacy against rotavirus and adenovirus .

Properties

IUPAC Name

methyl 2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c1-6-16(19(24)25-5)26-18-17-15(13(4)21-22-18)10-20-23(17)14-8-7-11(2)12(3)9-14/h7-10,16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPCZBRVJPNOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=C2C(=C(N=N1)C)C=NN2C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.